3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a benzenesulfonyl group at position 3, a 3-fluorobenzyl substituent at position 1, a fluorine atom at position 6, and a pyrrolidine ring at position 6.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N2O3S/c27-19-8-6-7-18(13-19)16-30-17-25(34(32,33)20-9-2-1-3-10-20)26(31)21-14-22(28)24(15-23(21)30)29-11-4-5-12-29/h1-3,6-10,13-15,17H,4-5,11-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCDXWKDNNINHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where the quinoline intermediate is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Pyrrolidinyl Substitution: The final step involves the substitution of a leaving group on the quinoline core with pyrrolidine, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated positions, where fluorine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound’s fluorinated and sulfonyl groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The pyrrolidinyl group may enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs from the provided evidence, focusing on substituent variations and their implications for physicochemical and biological properties.
Table 1: Substituent Analysis of Key Analogs
Impact of Sulfonyl Group Modifications
- Target vs.
- Target vs. : The 3,5-dimethylbenzenesulfonyl group increases steric bulk, which may reduce solubility but improve metabolic stability .
Benzyl Group Variations
- 3-Fluorobenzyl (Target) vs. 4-Methylbenzyl () : Fluorine’s electronegativity and smaller size compared to methyl may enhance dipole interactions with target proteins. Meta-substitution (vs. para) alters spatial orientation in binding pockets .
Amino Group Heterogeneity
- Pyrrolidin-1-yl (Target) vs. Diethylamino (): Pyrrolidine’s constrained ring may improve binding specificity compared to flexible diethylamino. However, diethylamino’s higher lipophilicity could enhance membrane penetration .
Core Structure Differences
- Compounds: These feature a carboxylic acid at position 3, typical of fluoroquinolone antibiotics (e.g., ciprofloxacin). The target compound lacks this group, suggesting a divergent mechanism (e.g., non-DNA gyrase targets) .
Biological Activity
3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural components, including a quinoline core with various functional groups that enhance its interaction with biological targets.
- Molecular Formula : C26H22F2N2O3S
- Molecular Weight : 480.53 g/mol
- CAS Number : 892761-31-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of fluorinated and sulfonyl groups enhances its binding affinity, potentially leading to the inhibition of target proteins involved in various disease processes. The pyrrolidinyl group may also improve selectivity towards these targets, making it a valuable candidate for therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The compound's mechanism involves:
- Caspase Activation : It has been reported that treatment with this compound leads to increased levels of active Caspase 3, indicating a pro-apoptotic effect. For instance, one study noted a 7.45-fold increase in active Caspase 3 levels compared to untreated controls .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.2 ± 0.2 | Apoptosis via Caspase activation |
| Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. The sulfonamide group may contribute to its ability to inhibit pro-inflammatory cytokines, although detailed mechanisms remain to be fully elucidated.
Case Studies
A notable study evaluated the compound's effects on various cancer cell lines, including MCF-7 and Panc-1. The findings demonstrated significant cytotoxicity, with the compound achieving low IC50 values indicative of potent activity against these cell lines .
Additionally, flow cytometric analysis revealed that treatment with the compound resulted in:
- Increased apoptosis rates.
- Alterations in cell cycle distribution, particularly an increase in cells arrested at the G2/M phase.
Comparative Analysis
When compared to similar compounds within the quinoline class, this compound stands out due to its unique combination of functional groups which enhance both solubility and bioactivity.
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-(trifluoromethyl)benzenesulfonyl chloride | Similar reactivity | Different applications |
| 3-fluoro-4-(4-(2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide | Structural similarities | Varying core structure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one?
- Methodology : Multi-step synthesis typically involves:
Quinolone core formation : Fluorination at position 6 via electrophilic substitution (e.g., using Selectfluor® under anhydrous conditions) .
Sulfonylation : Introduction of the benzenesulfonyl group at position 3 using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Pyrrolidine substitution : Coupling at position 7 via nucleophilic aromatic substitution (e.g., pyrrolidine in DMF at 80–100°C) .
- Key considerations : Optimize reaction time, solvent polarity, and catalyst (e.g., Pd for cross-coupling steps). Purity is validated via HPLC (>95%) and elemental analysis .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions and stereochemistry. Fluorine coupling patterns resolve para/meta substitution .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z 525.12) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl/pyrrolidine groups) impact its antibacterial activity?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Variations : Synthesize analogs with substituted benzyl groups (e.g., 4-fluorophenyl vs. 3-fluorophenyl) or alternative amines (piperidine vs. pyrrolidine).
- Testing : Minimum inhibitory concentration (MIC) assays against Gram-negative/-positive strains (e.g., E. coli ATCC 25922) .
- Data analysis : Compare topological indices (e.g., Nclass) to correlate electronic effects with bioactivity .
- Example SAR Table :
| Substituent at Position 1 | MIC (µg/mL) E. coli | Reference |
|---|---|---|
| 3-Fluorophenylmethyl | 0.25 | |
| 4-Fluorophenylmethyl | 0.50 |
Q. What is the mechanistic basis for its interaction with bacterial DNA gyrase?
- Methodology :
- Enzyme inhibition assays : Measure IC50 using purified E. coli DNA gyrase and supercoiled plasmid DNA .
- Molecular docking : Model compound binding to the gyrase ATP-binding pocket (e.g., using AutoDock Vina). Key interactions include hydrogen bonding with Ser84 and hydrophobic contacts with the fluorophenyl group .
- Resistance studies : Compare activity against wild-type vs. mutant (GyrA Ser83Leu) strains to identify target specificity .
Q. How can environmental stability and degradation pathways be analyzed?
- Methodology :
- Hydrolysis studies : Incubate compound in buffers (pH 3–9) at 25–50°C. Monitor degradation via LC-MS to identify products (e.g., quinoline ring cleavage) .
- Photodegradation : Expose to UV light (254 nm) and quantify half-life. Benzenesulfonyl groups increase photostability compared to non-sulfonylated analogs .
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in reported bioactivity across studies?
- Approach :
Standardize assays : Use CLSI guidelines for MIC determination to minimize variability in inoculum size or growth media .
Control for efflux pumps : Include strains lacking AcrAB-TolC to isolate target-specific effects .
Replicate synthesis : Ensure substituent regiochemistry matches (e.g., 3- vs. 4-fluorophenyl) using NOESY NMR .
Q. What strategies improve crystallinity for X-ray studies of this hydrophobic compound?
- Solutions :
- Co-crystallize with small molecules (e.g., acetic acid) to enhance lattice packing .
- Use SHELXD for phase determination in cases of twinning or low-resolution data .
Data-Driven Research Directions
- Computational modeling : Combine DFT calculations (e.g., Gaussian 16) to predict redox potentials and correlate with antibacterial efficacy.
- Toxicity profiling : Assess hepatotoxicity via HepG2 cell viability assays and compare with structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
